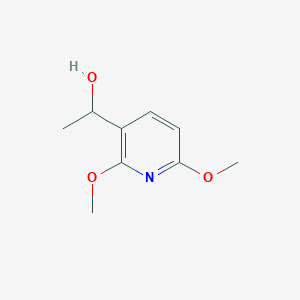

1-(2,6-Dimethoxypyridin-3-yl)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,6-dimethoxypyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-6,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUBJWFVFSZDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2,6 Dimethoxypyridin 3 Yl Ethanol and Its Precursors

Established and Emerging Synthetic Pathways to 1-(2,6-Dimethoxypyridin-3-yl)ethanol

The construction of this compound typically proceeds via the synthesis of a key precursor, 1-(2,6-dimethoxypyridin-3-yl)ethanone, followed by the reduction of the ketone. The primary challenges lie in the selective functionalization of the pyridine (B92270) ring at the C-3 position.

Forming a carbon-carbon bond at the C-3 position of the 2,6-dimethoxypyridine (B38085) core is a critical step. The electron-donating methoxy (B1213986) groups activate the pyridine ring but can lead to mixtures of products if functionalization is not carefully directed.

Directed Ortho-Metalation: This is a powerful strategy for regioselective functionalization. The methoxy groups at the C-2 and C-6 positions can direct metalation (deprotonation) to the adjacent C-3 and C-5 positions. Using a strong lithium amide base, such as lithium diisopropylamide (LDA) or a lithium/TMP (2,2,6,6-tetramethylpiperidyl) base, can selectively remove the proton at the C-3 position due to a combination of electronic effects and coordination of the lithium to the methoxy oxygen and the ring nitrogen. znaturforsch.com The resulting lithiated intermediate can then react with an appropriate electrophile, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group, forming 1-(2,6-dimethoxypyridin-3-yl)ethanone.

Halogen-Metal Exchange: An alternative route involves a halogen/metal exchange reaction. znaturforsch.com This pathway begins with the synthesis of a 3-halo-2,6-dimethoxypyridine (e.g., 3-bromo- (B131339) or 3-iodo-2,6-dimethoxypyridine). Treatment of this halide with an organolithium reagent (like n-butyllithium) or an organomagnesium reagent at low temperatures facilitates a rapid exchange of the halogen atom for a metal atom. znaturforsch.com This newly formed organometallic species is then quenched with an acetylating agent to yield the desired ketone precursor. This method offers excellent regiocontrol as the position of functionalization is predetermined by the initial placement of the halogen.

Once the precursor ketone, 1-(2,6-dimethoxypyridin-3-yl)ethanone, is synthesized, the ethanol (B145695) moiety is introduced through the reduction of the carbonyl group.

Ketone Reduction: For the synthesis of the racemic alcohol, standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are effective. This reaction is typically high-yielding and proceeds under mild conditions. More complex hydride reagents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is generally sufficient and offers better chemoselectivity.

The functionalization of the resulting secondary alcohol is also possible, for instance, through esterification or etherification of the hydroxyl group, allowing for the synthesis of various derivatives.

The regioselectivity of reactions on the 2,6-dimethoxypyridine ring is governed by the electronic properties of the methoxy groups and the pyridine nitrogen.

Directing Group Effects: The two methoxy groups are strong electron-donating groups that activate the pyridine ring towards electrophilic substitution, primarily at the C-3 and C-5 positions (ortho and para to the activating groups). However, direct electrophilic aromatic substitution can be difficult to control on highly activated pyridine rings.

Metalation and Exchange Reactions: As discussed previously, directed metalation and halogen/metal exchange are the most reliable methods for achieving high regioselectivity. znaturforsch.com These methods transform the C-H or C-X bond into a C-metal bond, creating a potent nucleophile at a specific position on the ring. The choice of base and reaction conditions is crucial for controlling the site of metalation. znaturforsch.com For instance, using TMP-based reagents can offer milder conditions and higher functional group tolerance compared to traditional alkyllithium bases. znaturforsch.com The development of pyridyne intermediates, such as 3,4-pyridynes, also represents an emerging strategy for the regioselective difunctionalization of the pyridine core. rsc.org

Asymmetric Synthesis of Chiral this compound Enantiomers

The production of single enantiomers of this compound is of significant interest for applications where specific stereochemistry is required. This is most effectively achieved through the enantioselective reduction of the prochiral ketone precursor.

Catalytic asymmetric hydrogenation and transfer hydrogenation are leading strategies for the enantioselective reduction of aryl ketones, including heteroaryl ketones. These methods utilize a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched alcohol.

Asymmetric Hydrogenation (AH): This method involves the use of molecular hydrogen (H₂) as the reductant in the presence of a chiral metal catalyst. Ruthenium-based catalysts are particularly effective for the hydrogenation of ketones. nih.gov The reaction is often performed under hydrogen pressure and can achieve very high enantioselectivities and turnover numbers. nih.govharvard.edu

Asymmetric Transfer Hydrogenation (ATH): In ATH, a hydrogen donor molecule, such as 2-propanol or formic acid, is used in place of H₂ gas. nih.gov This can be more convenient for laboratory-scale synthesis. The same class of catalysts used for AH can often be adapted for ATH, operating through a linked catalytic cycle. nih.gov The efficiency and enantioselectivity of the reaction depend on the substrate, catalyst, hydrogen donor, and reaction conditions. nih.gov

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst. The Nobel Prize-winning work of Ryoji Noyori on asymmetric hydrogenation established the prominence of Ruthenium(II) complexes containing a chiral diphosphine ligand and a chiral diamine ligand. nih.gov

BINAP/Diamine-Ru(II) Complexes: A highly successful class of catalysts for this transformation is based on the general structure [RuCl₂(diphosphine)(diamine)]. researchgate.net The diphosphine is often a C₂-symmetric biaryl phosphine (B1218219), such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or its derivatives (e.g., Tol-BINAP, Xyl-BINAP). nih.gov The diamine component is typically a chiral 1,2-diamine like DPEN (1,2-diphenylethylenediamine) or DAIPEN (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine).

The precise matching of the chirality of both the phosphine and the diamine ligand is critical for achieving high enantioselectivity. nih.gov These catalysts operate through a metal-ligand bifunctional mechanism, where the metal center and the amine ligand work in concert to facilitate the hydrogen transfer to the ketone substrate via a six-membered transition state. nih.gov This mechanism allows for highly efficient and selective reductions of a broad range of ketones, including heteroaromatic ones, to their corresponding chiral alcohols with excellent enantiomeric excess (ee). acs.org

| Ketone Substrate | Catalyst System | S/C Ratio* | Conditions | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acetophenone | RuCl₂[(S)-XylBINAP][(S,S)-DPEN] + Base | 100,000 | H₂ (8 atm), 2-propanol, 28°C | 99% | nih.gov |

| 1'-Tetralone | RuCl₂[(S)-XylBINAP][(R)-IPHAN] + Base | 200,000 | H₂ (20 atm), Ethanol, 25°C | 99% | nih.gov |

| Pinacolone | [RuCl₂((S)-binap)(pica)] + Base | Not Specified | H₂, Ethanol, RT | 97-98% | nih.gov |

| 2,4,4-Trimethyl-2-cyclohexenone | rac-TolBINAP/(S,S)-DPEN-Ru(II) + Base | Not Specified | H₂, 2-propanol | 95% | acs.org |

*S/C = Substrate-to-catalyst ratio

Deracemization and Resolution Methodologies

The direct synthesis of this compound often results in a racemic mixture, a 1:1 combination of its two enantiomers. The separation and isolation of a single enantiomer are critical for applications where specific stereochemistry is required. Dynamic Kinetic Resolution (DKR) stands out as a powerful technique to overcome the inherent 50% yield limitation of classical kinetic resolution. mdpi.com

DKR combines the enantioselective transformation of one enantiomer with the simultaneous in situ racemization of the less reactive enantiomer, theoretically enabling a 100% conversion of the starting racemate into a single, enantiomerically pure product. nih.gov Chemoenzymatic DKR is a particularly effective approach for secondary alcohols. This method typically involves two catalytic cycles operating in concert:

Enzymatic Kinetic Resolution: A lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the alcohol (e.g., the R-enantiomer) at a much higher rate than the other. acs.orgmdpi.com

In Situ Racemization: A metal-based catalyst racemizes the unreacted, slower-reacting alcohol enantiomer (e.g., the S-enantiomer), continuously replenishing the substrate for the enzymatic acylation. acs.org

Commonly used racemization catalysts for secondary alcohols include ruthenium complexes, such as the Shvo catalyst, and various vanadium compounds. acs.orgacs.org The choice of solvent, acyl donor, and temperature is crucial for ensuring the compatibility and efficiency of both the enzyme and the metal catalyst. acs.org While specific DKR studies on this compound are not extensively documented, the methodologies applied to analogous 1-heteroaryl ethanols provide a well-established blueprint for its potential deracemization. acs.org

| Racemization Catalyst | Enzyme (Biocatalyst) | Substrate Type | Acyl Donor | Typical Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Shvo Catalyst (Ruthenium-based) | Novozym 435 (CALB) | 1-Heteroaryl Ethanols | 4-Chlorophenyl acetate | >90% | >99% | acs.org |

| Bäckvall's Catalyst (Ruthenium-based) | CalB Lipase | Atropoisomeric biaryl alcohols | Vinyl acetate | Excellent | Excellent | nih.gov |

| VOSO₄ | Novozym 435 (CALB) | Benzylic Alcohols | Isopropenyl acetate | >90% | >99% | acs.org |

| Cu(dtbbpy)(DPEPhos)BF₄ (Photocatalyst) | Candida antarctica Lipase B (CALB) | Aromatic Secondary Alcohols | Isopropenyl acetate | 73-90% | 99% | acs.org |

Synthesis of Key Intermediates and Dimethoxypyridine Scaffolds Leading to this compound

The construction of the target molecule relies on the initial synthesis of the 2,6-dimethoxypyridine core, followed by the strategic introduction of a functional group at the C3 position, which serves as a precursor to the 1-hydroxyethyl moiety.

The 2,6-dimethoxypyridine scaffold is a versatile intermediate in organic synthesis. guidechem.com A common and scalable route to this compound begins with 2,6-dichloropyridine (B45657). This precursor can be produced through the direct, high-temperature chlorination of pyridine. wikipedia.orggoogle.com

The conversion of 2,6-dichloropyridine to 2,6-dimethoxypyridine is achieved via a nucleophilic aromatic substitution (SNAr) reaction. Treatment of the dichlorinated pyridine with a methoxide (B1231860) source, typically sodium methoxide in methanol, results in the sequential displacement of both chloride ions by methoxy groups. The electron-deficient nature of the pyridine ring facilitates this nucleophilic attack, particularly at the C2 and C6 positions. youtube.com

With the 2,6-dimethoxypyridine core in hand, the next critical step is the regioselective functionalization at the C3 position. Due to the electronic properties of the ring, direct electrophilic substitution is challenging and often lacks selectivity. A more robust and widely used strategy is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org

In this approach, the methoxy group at the C2 position acts as a directed metalation group (DMG). baranlab.org It coordinates to a strong organolithium base, such as n-butyllithium or sec-butyllithium, thereby directing the deprotonation to the adjacent C3 position. This process generates a potent 3-lithio-2,6-dimethoxypyridine intermediate. wikipedia.orgharvard.edu This nucleophilic species can then be trapped with a suitable electrophile to install the desired side chain.

To synthesize the precursor for this compound, the lithiated intermediate can be reacted with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to yield 3-acetyl-2,6-dimethoxypyridine. Subsequent reduction of the ketone functionality in this precursor, for example using sodium borohydride, affords the target racemic this compound.

Alternative, more modern approaches involve transition-metal-catalyzed C-H activation, which can also achieve meta-selective functionalization of pyridine rings, providing another potential route to C3-substituted precursors. nih.govsnnu.edu.cn

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of the key synthetic transformations is essential for optimizing reaction conditions and improving outcomes.

Two key mechanisms underpin the synthetic routes described: Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM).

SNAr Mechanism: The substitution of chlorides on 2,6-dichloropyridine by methoxide does not follow a concerted SN2 pathway. Instead, it proceeds via a two-step addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com

Addition: The nucleophile (methoxide) attacks the electron-deficient carbon atom bearing the leaving group (chloride), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized onto the electronegative nitrogen atom and across the ring system.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. masterorganicchemistry.comnih.gov

DoM Mechanism: The regioselectivity of the DoM reaction is controlled by a phenomenon known as the Complex Induced Proximity Effect (CIPE). baranlab.org The mechanism involves:

Coordination: The Lewis acidic lithium atom of the organolithium base coordinates to the Lewis basic oxygen atom of the C2-methoxy group.

Deprotonation: This coordination brings the alkyl base into close proximity with the C-H bond at the C3 position, facilitating its deprotonation and forming the thermodynamically stable 3-lithiated pyridine species. wikipedia.org The subsequent reaction with an electrophile proceeds via a standard nucleophilic attack.

Catalysis is indispensable for achieving efficiency and selectivity in the synthesis and resolution of this compound.

Comprehensive Spectroscopic and Structural Elucidation of 1 2,6 Dimethoxypyridin 3 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Atom Connectivity

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2,6-Dimethoxypyridin-3-yl)ethanol is expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethanol (B145695) substituent. The pyridine ring protons, being in an aromatic system, will appear in the downfield region. The protons of the ethanol group will be in the upfield region, with their chemical shifts influenced by the neighboring hydroxyl group and the pyridine ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 7.8 - 8.0 | Doublet | 8.0 - 8.5 |

| H-5 | 6.3 - 6.5 | Doublet | 8.0 - 8.5 |

| OCH₃ (C2) | 3.9 - 4.1 | Singlet | N/A |

| OCH₃ (C6) | 3.9 - 4.1 | Singlet | N/A |

| CH (ethanol) | 4.8 - 5.0 | Quartet | 6.5 - 7.0 |

| CH₃ (ethanol) | 1.4 - 1.6 | Doublet | 6.5 - 7.0 |

| OH | Broad Singlet | Singlet | N/A |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms of the pyridine ring will resonate at lower field due to their aromaticity and the presence of electronegative nitrogen and oxygen atoms. The carbons of the ethanol substituent will appear at a higher field.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 162 - 164 |

| C6 | 160 - 162 |

| C4 | 138 - 140 |

| C3 | 120 - 122 |

| C5 | 105 - 107 |

| CH (ethanol) | 65 - 70 |

| OCH₃ (C2) | 53 - 55 |

| OCH₃ (C6) | 53 - 55 |

| CH₃ (ethanol) | 23 - 25 |

¹⁵N NMR Spectroscopy: The nitrogen-15 NMR spectrum would show a single resonance for the nitrogen atom in the pyridine ring. The chemical shift would be influenced by the methoxy (B1213986) substituents and the ethanol group at the 3-position. The predicted ¹⁵N chemical shift would be in the range of -70 to -100 ppm relative to nitromethane.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals from 1D NMR and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include the coupling between the H-4 and H-5 protons on the pyridine ring, and the coupling between the CH and CH₃ protons of the ethanol group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would confirm the assignments of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the ethanol substituent and the pyridine ring. For example, a correlation would be expected between the CH proton of the ethanol group and the C3 and C4 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, even if they are not directly bonded. For this compound, NOESY or ROESY could show correlations between the CH proton of the ethanol group and the H-4 proton of the pyridine ring, as well as with the protons of one of the methoxy groups, depending on the preferred conformation.

Advanced and Specialized NMR Experiments for Complex Structural Features

For a molecule of this complexity, the standard 1D and 2D NMR experiments would likely be sufficient for a complete structural elucidation. However, in cases of signal overlap or ambiguity, more advanced techniques could be employed. For instance, selective 1D NOE experiments could be used to confirm specific through-space interactions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of its elemental composition. The molecular formula of this compound is C₉H₁₃NO₃.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 184.0968 |

| [M+Na]⁺ | 206.0787 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to observe its breakdown products. This provides detailed structural information. The fragmentation of this compound would likely proceed through several key pathways.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Fragmentation of one of the methoxy groups is a common pathway for methoxy-substituted aromatic compounds.

Loss of a water molecule (H₂O): Dehydration is a characteristic fragmentation for alcohols. youtube.com

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the methyl group of the ethanol substituent would be a favorable process.

Cleavage of the C-C bond between the pyridine ring and the ethanol substituent.

Predicted Major Fragments in MS/MS

| m/z | Proposed Fragment |

| 168 | [M - CH₃]⁺ |

| 166 | [M - H₂O]⁺ |

| 152 | [M - CH₃ - H₂O]⁺ |

| 138 | [2,6-dimethoxypyridin-3-yl]⁺ |

| 45 | [CH(OH)CH₃]⁺ |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated analytical techniques are powerful tools for the separation, identification, and quantification of individual components within a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two such techniques that are invaluable for assessing the purity of a synthesized compound like this compound and for analyzing complex mixtures.

In GC-MS, volatile and thermally stable compounds are separated in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint that allows for structural elucidation and identification.

For a compound like this compound, GC-MS analysis would be suitable if the compound is sufficiently volatile and thermally stable. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of functional groups such as the ethyl, hydroxyl, and methoxy groups.

LC-MS is a complementary technique that is particularly useful for compounds that are not amenable to GC-MS due to low volatility or thermal instability. In LC-MS, the separation is achieved in the liquid phase on a column packed with a stationary phase. The eluent from the liquid chromatograph is then introduced into the mass spectrometer.

For this compound, LC-MS would be a robust method for purity assessment. The retention time from the LC would provide one level of identification, while the mass spectrometer would confirm the molecular weight of the compound and any impurities present. An LC-MS analysis of the related compound 3-pyridinemethanol shows a precursor ion [M+H]+ at an m/z of 110.0602. nih.gov

Table 1: Illustrative GC-MS Data for 2,6-Dimethoxypyridine (B38085)

| Parameter | Value |

| NIST Number | 236905 |

| Library | Main library |

| m/z Top Peak | 138 |

| m/z 2nd Highest | 139 |

| m/z 3rd Highest | 109 |

This data for 2,6-dimethoxypyridine is provided as an example of expected GC-MS results for a related structure. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrational energies of their bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Different functional groups have characteristic absorption bands, allowing for the identification of the structural components of a molecule.

For this compound, the FT-IR spectrum is expected to exhibit several key absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region from the ethyl and methoxy groups.

C-H Stretch (aromatic): Bands above 3000 cm⁻¹ from the pyridine ring.

C=C and C=N Stretch (aromatic): Sharp bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the ether (methoxy) and alcohol functionalities.

Table 2: Illustrative FT-IR Data for Structurally Related Compounds

| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |

| 2,6-Dimethoxypyridine | ~2950, ~1600, ~1470, ~1280, ~1030 | C-H stretch, C=C/C=N stretch, CH₂ bend, C-O stretch (asymmetric), C-O stretch (symmetric) |

| 3-Pyridinemethanol | ~3200 (broad), ~2900, ~1600, ~1050 | O-H stretch, C-H stretch, C=C/C=N stretch, C-O stretch |

This data is based on typical values for these compounds and serves as a predictive guide for the target molecule. nih.govspectrabase.com

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, are strong in the Raman spectrum.

For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the pyridine ring and the C-C backbone. The symmetric breathing mode of the pyridine ring typically gives a strong and sharp signal.

Table 3: Predicted Raman Shifts for this compound based on Analogous Compounds

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2940 | Aliphatic C-H stretch |

| ~1600 | Pyridine ring stretch |

| ~1030 | Pyridine ring breathing mode |

| ~1000 | Pyridine ring trigonal breathing mode |

These predictions are based on the known Raman spectra of substituted pyridines.

Electronic Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption.

The chromophore in this compound is the substituted pyridine ring. The methoxy and ethanol substituents will act as auxochromes, modifying the λmax and the molar absorptivity. The UV-Vis spectrum of 2,6-dimethoxypyridine in the gas phase shows absorption maxima that can serve as a reference. nist.gov Similarly, the UV spectrum of pyridine shows absorption maxima at 202 nm and 254 nm. sielc.com

Table 4: Illustrative UV-Vis Data for 2,6-Dimethoxypyridine

| Wavelength (nm) | Logarithm epsilon |

| ~225 | ~3.7 |

| ~275 | ~3.4 |

This data is for 2,6-dimethoxypyridine and provides an estimation of the expected UV-Vis absorption for the target compound. nist.gov

Chiroptical Spectroscopy for Enantiomeric Characterization

Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for distinguishing between these enantiomers.

These techniques measure the differential absorption of left and right circularly polarized light. A non-racemic mixture of a chiral compound will exhibit a characteristic CD spectrum, with positive or negative bands (Cotton effects) corresponding to its electronic or vibrational transitions. The ECD spectrum, in conjunction with quantum chemical calculations, can be used to determine the absolute configuration of a chiral molecule. acs.org

While specific experimental chiroptical data for this compound is not available, the principles of the technique would apply directly to this molecule. The ECD spectrum would be expected to show Cotton effects in the UV region corresponding to the electronic transitions of the pyridine chromophore. The sign and magnitude of these Cotton effects would be directly related to the stereochemistry at the chiral center. Similarly, the VCD spectrum would show differential absorption in the infrared region, providing stereochemical information about the vibrational modes of the molecule. The development of chiroptical sensors for chiral alcohols is an active area of research. chemrxiv.org

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical properties of chiral molecules. As this compound possesses a chiral center at the carbon atom of the ethanol substituent, it is expected to be optically active. This means that its two enantiomers will interact differently with circularly polarized light.

In a hypothetical CD analysis, a solution of an enantiomerically pure sample of this compound would be exposed to alternating left- and right-circularly polarized light. The differential absorption of these two types of light would be measured as a function of wavelength, resulting in a CD spectrum. This spectrum is unique to the specific enantiomer and can be used for its identification and characterization. The intensity and sign (positive or negative) of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center.

While no experimental CD data for this compound is currently available, the presence of the pyridyl chromophore in proximity to the chiral center would likely result in measurable CD signals. The analysis of these signals, often in conjunction with computational modeling, would be a critical step in the chiral recognition and assignment of the absolute stereochemistry of this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous information about the molecular structure, conformation, and intermolecular interactions of this compound.

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.

The intensities and positions of these diffraction spots are then used to calculate an electron density map of the repeating unit within the crystal (the unit cell). From this map, the positions of the individual atoms can be determined, yielding a detailed molecular model. This model would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. For this compound, this analysis would definitively establish the geometry of the dimethoxypyridine ring and the conformation of the ethanol substituent.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions. For this compound, several types of interactions would be anticipated.

Computational Chemistry and Theoretical Investigations of 1 2,6 Dimethoxypyridin 3 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of organic molecules like substituted pyridine (B92270) derivatives. researchgate.netnih.govrsc.org By calculating the electron density, DFT can determine the geometry, energy, and various electronic properties of 1-(2,6-Dimethoxypyridin-3-yl)ethanol. A common approach involves using hybrid functionals, such as B3LYP, which have shown reliability for similar molecular systems, often paired with a basis set like 6-311G(d,p) to ensure accurate results. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the atomic coordinates to find the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the C-C bond of the ethanol (B145695) group and the C-O bonds of the methoxy (B1213986) groups), multiple stable conformers may exist.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data for different conformers based on typical energy differences found in similar molecules.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Conformer A (Global Minimum) | O-C-C-N: ~180 | 0.00 | DFT/B3LYP/6-311G(d,p) |

| Conformer B | O-C-C-N: ~60 | 1.5 | DFT/B3LYP/6-311G(d,p) |

| Conformer C | O-C-C-N: ~-60 | 1.8 | DFT/B3LYP/6-311G(d,p) |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxypyridine ring, which can donate electron density. The LUMO would likely be distributed across the aromatic system, representing the most favorable region for accepting an electron. Analysis of the FMOs helps in understanding the molecule's behavior in chemical reactions and its electronic transitions. gkyj-aes-20963246.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies This table contains exemplary data typical for substituted pyridine derivatives.

| Parameter | Energy (eV) | Computational Method |

|---|---|---|

| HOMO Energy | -6.2 | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -1.5 | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.7 | DFT/B3LYP/6-311G(d,p) |

Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption)

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can be compared with experimental data to validate the computed structure. nih.govrsc.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra and confirm the molecular structure.

IR Vibrational Frequencies: The vibrational modes of the molecule can be computed from the second derivatives of the energy. The resulting frequencies correspond to absorption peaks in the infrared (IR) spectrum. These calculations can help assign specific vibrational modes, such as O-H stretching from the ethanol group, C-O stretching from the methoxy groups, and various pyridine ring vibrations. researchgate.net

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) can predict the electronic transitions and their corresponding absorption wavelengths, which are observed in UV-Vis spectroscopy. rsc.org This provides insight into the electronic structure and the nature of the orbitals involved in the absorption of light.

Table 3: Predicted Spectroscopic Data for this compound This table shows representative theoretical data for spectroscopic analysis.

| Spectroscopic Property | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ~3.8 | -OCH₃ protons |

| ¹³C NMR Chemical Shift (ppm) | ~160 | C2/C6 of pyridine ring |

| IR Frequency (cm⁻¹) | ~3400 | O-H stretch |

| UV-Vis λmax (nm) | ~275 | π → π* transition |

Reactivity Descriptors and Site Selectivity Prediction

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. mdpi.comindianchemicalsociety.com These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and predict reactive sites. The MEP plot highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the methoxy and hydroxyl groups, along with the nitrogen of the pyridine ring, are expected to be regions of negative potential, while the hydroxyl proton would be a site of positive potential. nih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in a solvent like water). nih.govucl.ac.uk

Conformational Landscape Exploration

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), it is possible to observe transitions between different stable conformations. This dynamic exploration can confirm the low-energy conformers predicted by DFT and reveal the pathways and energy barriers for interconversion. This information is crucial for understanding how the molecule's shape fluctuates under realistic conditions, which can influence its interactions with other molecules. For substituted pyridines, MD simulations have been used to understand their binding processes with biological targets. figshare.com

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. Computational studies in this area would typically investigate how different solvents affect the conformational preferences, dipole moment, and electronic properties of this compound. Such research would provide insights into its solubility and stability in various media, which are crucial parameters for its potential applications. However, no specific studies on the solvent effects on this compound have been reported.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for predicting how a ligand, such as this compound, might interact with a biological target at the molecular level.

Ligand-Protein Interaction Modeling at the Molecular Level

This subsection would ideally present findings from docking simulations that predict the binding pose of this compound within the active site of a specific protein. This would involve analyzing the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Prediction of Binding Modes and Affinities with Biological Targets

Building on the interaction modeling, this section would focus on the quantitative prediction of binding affinities, often expressed as binding energy or inhibition constants (Ki). This information is critical for assessing the potential of a compound as a drug candidate. Without dedicated research, these predictions for this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Studies (Mechanistic Basis)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Elucidation of Structural Features Governing Mechanistic Biological Activity

A QSAR study on a series of analogs of this compound would identify the key structural features—such as specific functional groups or electronic properties—that are either beneficial or detrimental to its activity.

Derivation of Predictive Models for Mechanistic Biological Interactions

The culmination of a QSAR study is the development of a predictive model. Such a model could be used to estimate the biological activity of new, unsynthesized derivatives of this compound, thereby guiding further research.

Future Outlook

The absence of computational data for this compound highlights an opportunity for new research. Future computational studies could provide valuable insights into the physicochemical properties and potential biological activities of this compound, paving the way for its potential application in various fields of chemical and biomedical science.

Chemical Reactivity and Mechanistic Transformations of 1 2,6 Dimethoxypyridin 3 Yl Ethanol

Oxidation Reactions and Pathways

The secondary alcohol group in 1-(2,6-dimethoxypyridin-3-yl)ethanol is susceptible to oxidation to form the corresponding ketone, 1-(2,6-dimethoxypyridin-3-yl)ethan-1-one. The choice of oxidizing agent will determine the reaction conditions and potential side reactions.

| Oxidizing Agent | Expected Product | General Conditions |

| Pyridinium chlorochromate (PCC) | 1-(2,6-dimethoxypyridin-3-yl)ethan-1-one | Anhydrous dichloromethane (B109758) (DCM) |

| Dess-Martin periodinane (DMP) | 1-(2,6-dimethoxypyridin-3-yl)ethan-1-one | Anhydrous DCM or chloroform |

| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | 1-(2,6-dimethoxypyridin-3-yl)ethan-1-one | Cryogenic temperatures (-78 °C) |

| Potassium permanganate (B83412) (KMnO4) | Potential for over-oxidation and ring cleavage | Harsh conditions (heat, strong acid/base) |

The electron-donating nature of the two methoxy (B1213986) groups on the pyridine (B92270) ring may influence the reactivity of the ring itself towards strong oxidizing agents, potentially leading to undesired side products or degradation under harsh conditions.

Reduction Reactions and Pathways

The hydroxyl group of this compound is not readily reducible. However, it can be converted into a better leaving group (e.g., a tosylate or a halide) and subsequently removed through hydrogenolysis. More commonly, reduction reactions would target the pyridine ring, although this typically requires forcing conditions due to the aromaticity of the ring.

| Reaction Type | Reagent | Expected Outcome |

| Hydrogenation of the pyridine ring | H₂, Pd/C or PtO₂ | Reduction to the corresponding piperidine (B6355638) derivative. High pressure and temperature may be required. |

| Deoxygenation of the hydroxyl group (via tosylate) | 1. TsCl, pyridine; 2. LiAlH₄ | 3-Ethyl-2,6-dimethoxypyridine |

Substitution Reactions on the Pyridine Ring and Ethanol (B145695) Moiety

The pyridine ring of this compound is activated towards electrophilic aromatic substitution due to the two electron-donating methoxy groups at positions 2 and 6. These groups direct incoming electrophiles primarily to the C4 and C5 positions.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a possibility, particularly involving the displacement of the methoxy groups. However, this generally requires a strong nucleophile and may necessitate harsh reaction conditions.

Substitution on the ethanol moiety primarily involves the hydroxyl group, which can be converted into a good leaving group for subsequent nucleophilic substitution.

Reactions Involving the Hydroxyl Group

The hydroxyl group is a versatile functional handle for a variety of chemical transformations.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid or base catalyst will yield the corresponding esters.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, can be used to form ethers.

Halogenation: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will replace the hydroxyl group with a chlorine or bromine atom, respectively. These reactions typically proceed via an SN2 mechanism.

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate, which is an excellent leaving group for subsequent substitution or elimination reactions.

Derivatization Chemistry for Functionalization and Analog Generation

The functional groups present in this compound offer multiple avenues for derivatization to generate a library of analogs with modified properties.

| Functionalization Strategy | Reagents and Conditions | Potential Analogs |

| Acylation of the hydroxyl group | Various acid chlorides/anhydrides, base | A library of esters with varying alkyl or aryl side chains. |

| Alkylation of the hydroxyl group | Various alkyl halides, NaH | A series of ether derivatives. |

| Electrophilic substitution on the pyridine ring | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (NBS, NCS) | Nitro- and halo-substituted analogs. |

| Nucleophilic amination of the pyridine ring | Sodium amide or other strong aminating agents | Displacement of a methoxy group to introduce an amino functionality. ntu.edu.sg |

Investigation of Reaction Kinetics and Thermodynamics

Kinetics: The rates of reactions involving the hydroxyl group (e.g., esterification, etherification) will be influenced by steric hindrance around the reaction center and the electronic nature of the pyridine ring. The electron-donating methoxy groups may have a modest electronic effect on the reactivity of the distal hydroxyl group. For electrophilic aromatic substitution, the rate will be significantly enhanced by the activating methoxy groups.

Thermodynamics: The thermodynamic favorability of reactions will be dictated by the relative stability of the reactants and products. For instance, oxidation to the ketone is generally thermodynamically favorable due to the formation of a stable carbonyl group. The stability of intermediates, such as carbocations or other reactive species, will also play a crucial role in determining the reaction pathways and product distributions.

Further computational and experimental studies would be necessary to provide quantitative data on the kinetics and thermodynamics of the chemical transformations of this compound.

Mechanistic Aspects of Biological Interactions and Biochemical Pathways Relevant to 1 2,6 Dimethoxypyridin 3 Yl Ethanol and Its Derivatives

Molecular Target Identification and Characterization

The identification of specific molecular targets is a cornerstone in understanding the pharmacological effects of any compound. For derivatives of 1-(2,6-Dimethoxypyridin-3-yl)ethanol, research has pointed towards tubulin as a primary intracellular target.

Investigation of Protein-Ligand Binding Mechanisms (e.g., tubulin, enzyme active sites)

A significant body of research on the derivative IG-105 has demonstrated its direct interaction with tubulin, the protein subunit of microtubules. doi.org Studies have identified that IG-105 binds to the colchicine-binding site on β-tubulin. doi.orgmdpi.com This binding is a key event that initiates a cascade of downstream cellular effects. The interaction at this specific pocket disrupts the normal dynamics of tubulin polymerization and depolymerization, which are essential for microtubule function. doi.org

The binding of IG-105 to the colchicine (B1669291) site is a well-characterized mechanism for a class of anti-mitotic agents. mdpi.com These agents interfere with the assembly of microtubules, which are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. doi.orgmdpi.com The potent activity of IG-105 against a range of human cancer cell lines underscores the significance of this protein-ligand interaction. doi.org

Elucidation of Allosteric Modulation Mechanisms

Currently, there is a lack of specific research in the public domain detailing the allosteric modulation mechanisms of this compound or its closely related derivatives. Allosteric modulation involves the binding of a ligand to a site on a protein that is distinct from the primary active site, leading to a conformational change that alters the protein's activity. While this is a recognized mechanism for many therapeutic agents, its role in the activity of this specific class of dimethoxypyridine compounds remains an area for future investigation.

Cellular Pathway Modulation Studies in Research Models

The interaction of this compound derivatives with their molecular targets triggers a series of events within the cell, leading to the modulation of critical cellular pathways. These effects have been primarily studied in the context of cancer cell lines.

Mechanism of Microtubule Assembly Inhibition

The binding of the derivative IG-105 to the colchicine site of tubulin directly leads to the inhibition of microtubule assembly. doi.org In vitro polymerization assays have confirmed that IG-105 effectively suppresses the formation of microtubules. doi.org This disruption of the microtubule network has profound consequences for the cell, as microtubules are integral to maintaining cell structure, intracellular transport, and, most critically, the segregation of chromosomes during mitosis. doi.org The inhibitory effect on microtubule assembly is a central mechanism through which IG-105 exerts its anti-proliferative effects. doi.org

Inhibitory Activity of IG-105 on Tubulin Polymerization and Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μmol/L) |

|---|---|---|

| HL-60 | Leukemia | 0.012 |

| Bel-7402 | Hepatoma | 0.025 |

| MCF-7 | Breast | 0.031 |

| PC-3 | Prostate | 0.045 |

| A549 | Lung | 0.062 |

| SK-MEL-2 | Skin | 0.112 |

| HT-29 | Colon | 0.215 |

| PANC-1 | Pancreas | 0.298 |

Data sourced from a study on the anticancer effects of IG-105. doi.org

Mechanisms of Cell Cycle Arrest

A direct consequence of microtubule disruption is the arrest of the cell cycle. doi.org The formation of a functional mitotic spindle is a prerequisite for the cell to progress through the M phase (mitosis) of the cell cycle. By inhibiting microtubule assembly, derivatives like IG-105 prevent the formation of this spindle, leading to a halt in cell division. doi.org

Specifically, treatment of cancer cells with IG-105 has been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle. doi.org This M-phase arrest is a characteristic feature of anti-mitotic agents that target tubulin. doi.org Further molecular analysis has revealed that this cell cycle blockade is associated with an increase in the expression of cyclin B1, a key regulator of the G2/M transition. doi.org

Induction Pathways of Programmed Cell Death (Apoptosis) in Cell Lines

Prolonged arrest in mitosis can trigger the intrinsic pathway of apoptosis, or programmed cell death. For the derivative IG-105, the induction of M-phase arrest is followed by the activation of apoptotic pathways. doi.org Mechanistic studies have shown that this process involves the inactivation of the anti-apoptotic protein Bcl-2. doi.org The inactivation of Bcl-2 is a critical step that leads to the destabilization of the mitochondrial membrane and the release of pro-apoptotic factors. This, in turn, activates the caspase cascade, a family of proteases that execute the apoptotic program, ultimately leading to cell death. doi.org

Enzyme Inhibition Mechanisms

The mechanistic aspects of how this compound and its derivatives interact with and inhibit enzymes are crucial for understanding their biological effects. While direct studies on this specific molecule are not extensively available in public literature, valuable insights can be drawn from research on structurally related pyridine (B92270) derivatives, particularly those known to inhibit key enzymes like mitochondrial complex II (succinate dehydrogenase).

Kinetic Characterization of Enzyme Inhibition (e.g., Mitochondrial Complex II)

The kinetic characterization of enzyme inhibition provides quantitative measures of an inhibitor's potency and its mode of action. For pyridine derivatives that act as enzyme inhibitors, these studies are fundamental. A notable example comes from the study of atpenin A5 analogues, which are potent inhibitors of mitochondrial complex II and share a substituted pyridine core. nih.gov

Mitochondrial complex II, or succinate-ubiquinone oxidoreductase, plays a critical role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. researchgate.net Inhibition of this enzyme can have significant physiological consequences. nih.govcore.ac.uk The inhibitory activity of compounds against complex II is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Studies on atpenin A5 derivatives have revealed highly potent inhibition of mitochondrial complex II, with IC50 values in the nanomolar range. nih.gov For instance, atpenin A5 itself exhibits an IC50 of approximately 3.3 nM. nih.gov The mode of inhibition for atpenins has been shown to be of a mixed type with respect to ubiquinone, suggesting that these inhibitors may bind to a site that partially overlaps with the ubiquinone-binding site, thereby blocking electron transfer. researchgate.net

While specific kinetic data for this compound is not available, the study of related pyridine compounds provides a framework for understanding its potential inhibitory mechanisms. For example, a study on the inhibition of yeast alcohol dehydrogenase by the parent molecule, pyridine, demonstrated that it affects the apparent Michaelis constants for both the substrate (ethanol) and the coenzyme (NAD), indicating a complex interaction within the enzyme's active site. nih.gov

| Compound | Modification | IC50 (nM) |

|---|---|---|

| Atpenin A5 (Reference) | - | 3.3 |

| Analogue 16k | Modified side chain | 3.3 |

| Analogue 16j | Modified side chain | 8.6 |

| Analogue 16b | Shortened butyl side chain | 346 |

| Analogue 16f | Modified side chain | 282 |

Structural Basis of Enzyme-Inhibitor Interactions

In the context of mitochondrial complex II inhibition by atpenin A5 and its derivatives, molecular modeling has been employed to understand the interactions within the ubiquinone-binding pocket. nih.gov These studies suggest that the pyridine ring and its substituents are critical for positioning the molecule correctly within the binding site to achieve potent inhibition. The side chain of these inhibitors is also crucial for their activity. nih.gov

For other pyridine derivatives, molecular docking studies have been used to predict their binding modes with various enzymes. For instance, docking studies of 2,6-diaryl-substituted pyridine derivatives with the kinesin Eg5 enzyme have shown potential hydrogen bond interactions with key residues like GLU116 and GLY117. tubitak.gov.tr Similarly, docking of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives has suggested that modifications at the amino group can enhance affinity for target proteins. d-nb.info

While a crystal structure of this compound bound to an enzyme is not available, these examples with related pyridine compounds suggest that the dimethoxy-substituted pyridine ring and the ethanol (B145695) side chain would engage in specific hydrogen bonding and hydrophobic interactions within an enzyme's active site. The oxygen atoms of the methoxy (B1213986) groups and the hydroxyl group of the ethanol side chain could act as hydrogen bond acceptors or donors, respectively.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a molecule and observing the effects on its inhibitory potency, researchers can deduce the key structural features required for effective enzyme inhibition.

Impact of Substituent Modifications on Biological Activity Mechanisms

For pyridine derivatives, the nature, number, and position of substituents on the pyridine ring, as well as modifications to any side chains, can have a profound impact on their biological activity. nih.gov A review of the antiproliferative activity of pyridine derivatives found that the presence and positions of methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance their biological effects. nih.gov

In the specific case of mitochondrial complex II inhibitors related to atpenin A5, SAR studies have provided detailed insights. It has been demonstrated that the ketone moiety in the side chain is a critical pharmacophore for potent inhibitory activity. nih.gov The length and composition of this side chain also significantly influence the IC50 values. For example, shortening the side chain can lead to a decrease in potency. nih.gov

The substitution pattern on the pyridine ring is also a determining factor. The presence of methoxy groups, as in this compound, is a common feature in many biologically active pyridine derivatives. nih.gov The electronic and steric properties of these substituents can affect how the molecule binds to its target enzyme.

| Structural Feature | Observation | Impact on Activity |

|---|---|---|

| Side Chain Ketone | Considered a key pharmacophore. nih.gov | Crucial for high potency. |

| Side Chain Length | Shortening of the alkyl chain can alter potency. nih.gov | Optimal length is important for activity. |

| Pyridine Ring Substituents | Modifications affect binding and potency. | Influences interactions with the binding site. |

Stereochemical Influence on Mechanistic Interactions

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as enzymes are chiral macromolecules and often exhibit stereospecificity in their interactions with substrates and inhibitors. For a molecule like this compound, which contains a chiral center at the carbon atom of the ethanol side chain, the (R)- and (S)-enantiomers could have different biological activities.

Future Research Directions and Unresolved Challenges in the Study of 1 2,6 Dimethoxypyridin 3 Yl Ethanol

Development of Innovative and Sustainable Synthetic Methodologies

A primary challenge in the study of 1-(2,6-dimethoxypyridin-3-yl)ethanol is the absence of optimized and sustainable synthetic protocols. Traditional methods for creating substituted pyridines, while foundational, often suffer from limitations such as harsh reaction conditions, the use of stoichiometric oxidants, and modest yields, which are undesirable from a green chemistry perspective. researchgate.net

Future research must focus on developing novel synthetic strategies that are both efficient and environmentally benign. Modern approaches like cascade reactions, which combine multiple steps into a single operation, offer a promising avenue for creating highly substituted pyridines with increased efficiency. nih.gov Furthermore, exploring metal-free reaction protocols could significantly reduce the environmental impact of the synthesis. organic-chemistry.org A particularly formidable challenge is the functionalization at the meta-position of the pyridine (B92270) ring, which is notoriously difficult to achieve. uni-muenster.de Developing new strategies to overcome this hurdle is crucial for accessing a wider range of derivatives. uni-muenster.de

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis | Key Challenges |

|---|---|---|---|

| C-H Functionalization | Directly converting a carbon-hydrogen bond into a new functional group, avoiding the need for pre-functionalized starting materials. | Increases atom economy, reduces synthetic steps, and allows for late-stage modification. | Achieving high regioselectivity, especially at the electronically disfavored meta-position. uni-muenster.de |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially in a single pot to form complex molecules from simple starting materials. nih.gov | Improves operational efficiency, reduces waste from purification of intermediates, and can build molecular complexity rapidly. | Requires careful tuning of catalysts and reaction conditions to control the multi-step sequence. nih.gov |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch, allowing for precise control over parameters like temperature and reaction time. vapourtec.com | Enhances safety, improves reproducibility, and facilitates the use of unstable intermediates. vapourtec.comresearchgate.net | Initial setup costs can be high, and optimization of flow parameters is required. |

| Biocatalysis | Using enzymes or whole organisms to catalyze chemical transformations. | Offers high selectivity under mild conditions, is environmentally friendly, and can create chiral centers with high enantiomeric excess. | Enzyme stability and substrate scope can be limited; requires development of specific biocatalysts. |

Application of Advanced Spectroscopic Techniques for In Situ Monitoring

The kinetics, reaction mechanisms, and formation of transient intermediates during the synthesis of this compound are currently uncharacterized. A significant unresolved challenge is the lack of real-time analytical data, which hinders process optimization and mechanistic understanding.

Future investigations should leverage advanced, in-situ spectroscopic techniques to monitor the synthesis as it occurs. Methods such as Fourier-transform infrared (FT-IR) spectroscopy can track the consumption of reactants and the formation of products, providing insights into reaction order and activation energy. researchgate.net The ability to observe the reaction in real-time can help identify unstable intermediates and optimize conditions to maximize yield and minimize byproducts. researchgate.netresearchgate.net This approach would move beyond simple endpoint analysis and provide a dynamic picture of the chemical transformation.

| Spectroscopic Technique | Potential Application in Studying this compound | Type of Information Gained |

|---|---|---|

| In Situ FT-IR/Raman Spectroscopy | Real-time monitoring of synthetic reactions. | Reaction kinetics, detection of key functional group changes, identification of reaction intermediates. researchgate.net |

| Process Analytical Technology (PAT) NMR | Continuous analysis of reaction mixtures in a flow reactor. | Quantitative measurement of reactants, products, and impurities; structural elucidation of intermediates. |

| Mass Spectrometry | Coupled with reaction systems to identify products and intermediates. | Confirmation of product mass, detection of transient species, and elucidation of reaction pathways. rsc.org |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

The biological effects of this compound are entirely unknown. Given that many pyridine derivatives exhibit significant biological activity, a crucial future direction is to understand how this specific compound interacts with cellular systems. nih.gov

A powerful and unbiased approach to this challenge is the integration of multi-omics data. mdpi.com This involves treating a biological system (e.g., human cancer cell lines) with the compound and subsequently analyzing changes across multiple molecular levels: genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles). This systems-biology approach can reveal the cellular pathways perturbed by the compound, identify potential mechanisms of action or toxicity, and generate hypotheses about its biological function without prior assumptions. mdpi.com

| Omics Layer | Description | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | Analysis of the complete set of RNA transcripts. | Identifies genes whose expression is up- or down-regulated, pointing to affected signaling pathways. |

| Proteomics | Large-scale study of proteins. | Reveals changes in protein abundance and post-translational modifications, which are the direct effectors of cell function. |

| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind. | Uncovers alterations in metabolic pathways and identifies biomarkers of compound effect or toxicity. |

| Genomics | Study of the complete set of DNA within a single cell. | Can identify genetic factors that confer sensitivity or resistance to the compound's effects. |

Exploration of Novel Biochemical Targets for Mechanistic Research

A significant unresolved question is whether this compound has specific molecular targets within a biological system. The pyridine scaffold is a common feature in molecules that inhibit key enzymes like kinases or cholinesterases. nih.govacs.orgnih.gov Identifying the direct binding partners of this compound is essential for any future therapeutic development.

Future research should employ a range of target identification strategies. High-throughput screening against panels of known drug targets, such as kinases or G-protein coupled receptors, could provide initial hits. More advanced techniques like chemical proteomics or thermal shift assays could identify novel or unexpected binding partners directly from cell lysates. Once a target is validated, detailed biochemical and structural studies can elucidate the precise mechanism of interaction, paving the way for rational drug design. cncb.ac.cn

| Potential Target Class | Rationale Based on Pyridine Derivatives | Examples of Pyridine-Based Drugs/Inhibitors |

|---|---|---|

| Protein Kinases | The pyridine core is a "privileged scaffold" in many kinase inhibitors, targeting signaling pathways in cancer. acs.org | Imatinib, Sorafenib, PIM-1 inhibitors. nih.govacs.org |

| Cholinesterases (AChE/BChE) | Pyridine derivatives have been developed as inhibitors for the treatment of Alzheimer's disease. nih.gov | Pyridostigmine and experimental multi-target inhibitors. nih.gov |

| Receptor Tyrosine Kinases (e.g., VEGFR-2, HER-2) | Cyanopyridone and pyridopyrimidine derivatives have shown dual inhibitory action against key cancer targets. nih.gov | Experimental anticancer agents. nih.gov |

| Tubulin | Certain pyridine hybrids have been shown to inhibit tubulin polymerization, a key mechanism for anticancer drugs. nih.gov | Combretastatin analogues. nih.gov |

Refinement of Computational Models for Enhanced Predictive Power

Currently, there are no specific computational models for predicting the physicochemical properties, biological activity, or toxicity of this compound. This lack of predictive power means that research must rely heavily on trial-and-error experimental work, which is both time-consuming and resource-intensive.

A major future direction is the development and refinement of computational models tailored to this class of compound. Quantitative Structure-Property Relationship (QSPR) models can be built to predict thermodynamic properties. researchgate.net Molecular docking and molecular dynamics simulations can be used to predict how the compound might bind to potential biological targets, guiding the selection of experiments. nih.govresearchgate.net These in silico tools can accelerate the research cycle by prioritizing which derivatives to synthesize and which biological assays to perform, ultimately leading to a more efficient discovery process. nih.gov

| Computational Technique | Application | Potential Benefit for this compound Research |

|---|---|---|

| Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) | Correlating chemical structure with physical properties or biological activity. researchgate.net | Predicting solubility, stability, and potential bioactivity of new derivatives before synthesis. |

| Molecular Docking | Predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net | Identifying likely biochemical targets and understanding key binding interactions to guide lead optimization. cncb.ac.cn |

| Molecular Dynamics (MD) Simulation | Simulating the physical movements of atoms and molecules. | Assessing the stability of the compound-target complex over time and understanding dynamic conformational changes. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule. | Early-stage filtering of compounds with poor pharmacokinetic or toxicological profiles. |

Q & A

Q. Advanced

- Fluorination : Introduce fluorine at the ethanol moiety to enhance metabolic stability (e.g., as in 6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) .

- Ester prodrugs : Convert the hydroxyl group to acetate or phosphate esters for increased bioavailability .

- Methylation : Add methyl groups to the pyridine ring to reduce cytochrome P450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.